molecular formula C9H12BrNO B1314512 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine CAS No. 780752-32-1

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Cat. No.: B1314512
CAS No.: 780752-32-1
M. Wt: 230.1 g/mol
InChI Key: ZFQQPURKUHJPQY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (2-BM4M-3,5-DMP) is an aromatic heterocyclic compound with a molecular formula of C9H11BrN. It is a colorless liquid with a high boiling point of 177.5 °C, and is soluble in water. 2-BM4M-3,5-DMP has a wide range of applications in various scientific research fields, such as medicinal chemistry, organic synthesis and biochemistry.

Scientific Research Applications

Synthesis of Complex Molecules

Research indicates that derivatives of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine are pivotal in synthesizing complex molecules. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine showcases a multi-step process involving N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination to achieve the desired compound with a significant overall yield (Xu Bao-cai, 2004). This example underscores the compound's utility in synthesizing key intermediates for further chemical research and development.

Heterocyclic Compound Behavior

The interaction of methoxy-dinitropyridines with methoxide ion in dimethyl sulphoxide is a study of significant interest, revealing contrasting behaviors between 2- and 4-methoxy-3,5-dinitropyridines. This research helps understand sigma complexes' formation and stability, providing insights into differential steric and solvation effects on heterocyclic compounds (M. Biffin et al., 1970).

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The bromomethyl group can act as an electrophile, making it susceptible to nucleophilic attack by biomolecules such as glutathione, leading to the formation of covalent adducts. These interactions can influence the compound’s reactivity and stability in biological systems .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in altered cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The bromomethyl group can react with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This covalent modification can alter the function of the target biomolecule, resulting in changes in cellular processes. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as anti-inflammatory and anti-cancer properties. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates that can damage cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity and affinity for specific tissues, leading to its accumulation in certain organs .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment. Targeting signals and post-translational modifications can also influence its subcellular distribution .

Properties

IUPAC Name

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQPURKUHJPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544260
Record name 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780752-32-1
Record name 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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